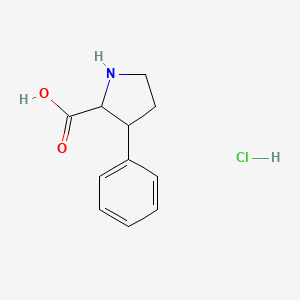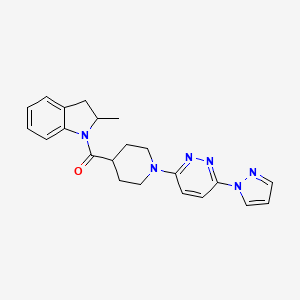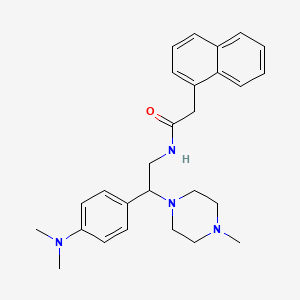
3-Phenylpyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1426559-89-8 . It has a molecular weight of 227.69 . The IUPAC name for this compound is 3-phenylpyrrolidine-2-carboxylic acid hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 3-Phenylpyrrolidine-2-carboxylic acid hydrochloride is C11H13NO2 . The InChI code for this compound is 1S/C11H13NO2.ClH/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H .Physical And Chemical Properties Analysis
3-Phenylpyrrolidine-2-carboxylic acid hydrochloride is a white to off-white powder . It has a specific optical rotation of +82° to +86° (25°C, 589 nm) (c=0.75, 6 N HCl) .Scientific Research Applications
Spectroscopic and Theoretical Studies
3-Phenylpyrrolidine-2-carboxylic acid hydrochloride and related compounds have been extensively studied for their structural, spectroscopic, and electronic properties. For instance, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid was synthesized and characterized using various spectroscopic techniques and computational methods. The study revealed insights into its structural and thermodynamic parameters, electrostatic potential, and hyperconjugative interactions. The research also explored its electric dipole moment, polarizability, and first static hyperpolarizability values, indicating potential applications in materials science due to its nonlinear optical properties (Devi et al., 2018).
Photocatalytic Properties
The exploration of metal-organic architectures incorporating carboxylic acids has shown significant versatility in structural and topological aspects, with potential applications in photocatalysis. Studies have demonstrated the synthesis, structural diversity, and photocatalytic properties of cadmium(ii) metal-organic frameworks using ether-bridged tricarboxylic acids. These frameworks exhibit promising photocatalytic activity for the degradation of organic dye pollutants under UV light, suggesting applications for environmental remediation (Gu et al., 2018).
Molecular Docking and DFT Studies
Further research on compounds structurally related to 3-Phenylpyrrolidine-2-carboxylic acid hydrochloride, such as (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA), has involved spectroscopic investigation, molecular docking, and density functional theory (DFT) studies. These studies highlighted the compound's nonlinear optical (NLO) properties, thermodynamic properties, and potential antimicrobial activity, indicating its utility in developing new materials with advanced functionalities (Devi et al., 2018).
Efficient Synthesis Methods
Research into efficient synthesis methods for derivatives of 3-Phenylpyrrolidine-2-carboxylic acid hydrochloride, such as (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid, has been important for the development of biologically active compounds. An efficient synthesis process was established, utilizing a stereospecific and regioselective chlorination of in situ generated aziridinium ion, followed by a nitrile anion cyclization. This process highlights the potential of 3-Phenylpyrrolidine-2-carboxylic acid hydrochloride derivatives in pharmaceutical synthesis and their broader applications in organic chemistry (Ohigashi et al., 2010).
Safety and Hazards
The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAVFLWYXFQKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2676744.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2676746.png)
![(3-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2676749.png)
![(5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2676750.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide](/img/structure/B2676751.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2676753.png)
![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2676755.png)
![1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one](/img/structure/B2676756.png)
![Ethyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2676760.png)
![2-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B2676764.png)